molecular formula C15H14N2O3 B14797586 (E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide

(E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide

Cat. No.: B14797586
M. Wt: 270.28 g/mol
InChI Key: OKZKYYNRGXMAEH-CMDGGOBGSA-N
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Description

(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide is an organic compound that features a furan ring, an acrylamide moiety, and a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide typically involves the reaction of 3-(furan-2-yl)acryloyl chloride with 2-methylbenzohydrazide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N’-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-2-methylbenzohydrazide

InChI

InChI=1S/C15H14N2O3/c1-11-5-2-3-7-13(11)15(19)17-16-14(18)9-8-12-6-4-10-20-12/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+

InChI Key

OKZKYYNRGXMAEH-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CO2

Origin of Product

United States

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